![molecular formula C26H22FN3O3 B11405102 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11405102.png)
4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
4-(2-Fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazol-6-one core substituted with aryl and alkyl groups. Its structure includes:
- A 2-fluorophenyl group at position 4 (electron-withdrawing substituent).
- A 2-hydroxyphenyl group at position 3 (hydrogen-bonding capability).
- A 2-(4-methoxyphenyl)ethyl side chain at position 5 (lipophilicity enhancer).
Properties
Molecular Formula |
C26H22FN3O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H22FN3O3/c1-33-17-12-10-16(11-13-17)14-15-30-25(18-6-2-4-8-20(18)27)22-23(28-29-24(22)26(30)32)19-7-3-5-9-21(19)31/h2-13,25,31H,14-15H2,1H3,(H,28,29) |
InChI Key |
CMPNJKZDJBYOBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound can form the pyrazole ring.
Introduction of Substituents: The fluorophenyl, hydroxyphenyl, and methoxyphenyl groups are introduced through various substitution reactions. These steps may involve halogenation, hydroxylation, and etherification reactions using reagents like fluorine gas, hydroxylating agents, and methoxy donors, respectively.
Final Assembly: The final step involves coupling the substituted intermediates to form the target compound. This may require the use of coupling agents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrazole compounds often display significant biological activities, including anti-inflammatory, analgesic, and anticancer properties.
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of fluorine atoms is known to enhance the biological activity and metabolic stability of drugs .
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies.
- Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of key enzymes involved in metabolic pathways. For example, the inhibition of cyclooxygenase (COX) enzymes could be a potential mechanism for its anti-inflammatory effects .
- Molecular Docking Studies : Computational studies using molecular docking simulations have demonstrated that this compound can bind effectively to target proteins, suggesting its utility in drug design .
Material Science
The unique electronic properties of the compound suggest potential applications in material science.
- Organic Electronics : The dihydropyrrolo structure may offer interesting electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown promising results in enhancing charge transport and stability in organic electronic devices .
- Case Study on Anticancer Properties :
- Case Study on Enzyme Inhibition :
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorine atom could enhance binding affinity through halogen bonding, while the hydroxyl group could participate in hydrogen bonding with biological targets.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[3,4-c]pyrazol-6-one Family
Several analogs share the pyrrolo[3,4-c]pyrazol-6-one scaffold but differ in substituents, which influence physicochemical and biological properties:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-methoxyphenylethyl side chain increases logP compared to pyridinylmethyl or 3-methoxypropyl analogs, suggesting improved membrane permeability.
Biological Activity
The compound 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the dihydropyrrolo[3,4-c]pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C33H30F2N2O5
- Molecular Weight : 572.6 g/mol
The compound features multiple functional groups that contribute to its biological activity, including fluorine and methoxy substituents that may enhance its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds within the dihydropyrrolo[3,4-c]pyrazole class exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is hypothesized to play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress .
Anti-inflammatory Properties
Studies have shown that derivatives of dihydropyrrolo[3,4-c]pyrazole can act as selective inhibitors of cyclooxygenase (COX) enzymes. For instance, compounds similar to the one have demonstrated IC50 values indicating potent inhibition of COX-II activity, which is associated with reduced inflammatory responses . The specific compound's ability to selectively inhibit COX-II while sparing COX-I is particularly beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of related pyrrolidine derivatives have been documented. In vitro studies have shown that certain derivatives can inhibit the growth of various pathogenic bacteria and fungi . This suggests potential applications in treating infections where conventional antibiotics may fail.
Case Study 1: COX-II Inhibition
A study evaluating a series of dihydropyrrolo[3,4-c]pyrazole derivatives found that one compound exhibited an IC50 value of 0.011 μM against COX-II, significantly outperforming traditional NSAIDs like Rofecoxib . This highlights the potential of the compound as a therapeutic agent for inflammatory diseases.
Case Study 2: Antioxidant Efficacy
In a comparative analysis of antioxidant activities among various compounds, those with similar structural features to our compound showed significant radical scavenging abilities. These findings were attributed to the presence of multiple hydroxyl groups capable of donating electrons to free radicals .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.